molecular formula C19H42BrNO2S2 B13852309 6-(Tributylammonium)hexyl Methanethiosulfonate Bromide

6-(Tributylammonium)hexyl Methanethiosulfonate Bromide

Cat. No.: B13852309
M. Wt: 460.6 g/mol
InChI Key: RLLBUWIRFXOKQI-UHFFFAOYSA-M
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Preparation Methods

The synthesis of 6-(Tributylammonium)hexyl Methanethiosulfonate Bromide typically involves the reaction of hexyl methanethiosulfonate with tributylamine in the presence of a bromide source. The reaction conditions often include a solvent such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-(Tributylammonium)hexyl Methanethiosulfonate Bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as thiols or amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(Tributylammonium)hexyl Methanethiosulfonate Bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Tributylammonium)hexyl Methanethiosulfonate Bromide involves its interaction with cysteine residues in proteins. The methanethiosulfonate group reacts with the thiol group of cysteine, forming a covalent bond and modifying the protein’s structure and function. This modification can be used to study the protein’s topology and function, as well as to develop targeted therapies .

Comparison with Similar Compounds

6-(Tributylammonium)hexyl Methanethiosulfonate Bromide is unique compared to other similar compounds due to its bulkier structure and water solubility. Similar compounds include:

These compounds share similar reactivity but differ in their physical properties and specific applications.

Properties

Molecular Formula

C19H42BrNO2S2

Molecular Weight

460.6 g/mol

IUPAC Name

tributyl(6-methylsulfonylsulfanylhexyl)azanium;bromide

InChI

InChI=1S/C19H42NO2S2.BrH/c1-5-8-15-20(16-9-6-2,17-10-7-3)18-13-11-12-14-19-23-24(4,21)22;/h5-19H2,1-4H3;1H/q+1;/p-1

InChI Key

RLLBUWIRFXOKQI-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCCCCSS(=O)(=O)C.[Br-]

Origin of Product

United States

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